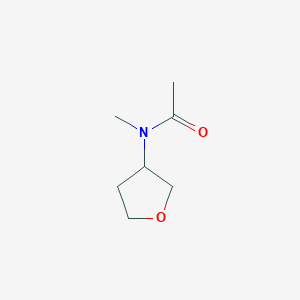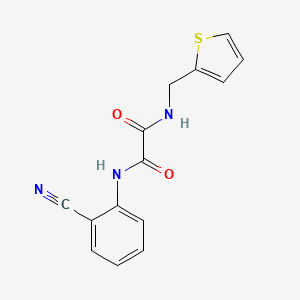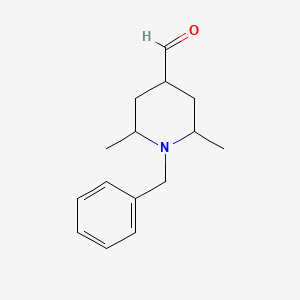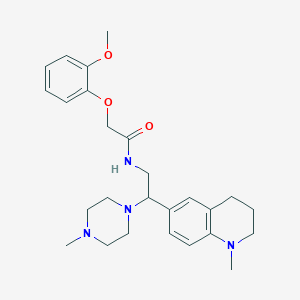
5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one is a heterocyclic organic compound with the molecular formula C6H5IN2O3 It is a derivative of pyridine, characterized by the presence of iodine, a nitro group, and a methyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one typically involves the nitration of 1-methyl-2-pyridone followed by iodination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The iodination step involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom into the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The nitro group and iodine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the nitro or iodine groups.
Reduction: The primary product is 5-amino-1-methyl-3-iodopyridin-2-one.
Oxidation: Products include 5-iodo-1-methyl-3-nitropyridine-2-carboxylic acid or 5-iodo-1-methyl-3-nitropyridine-2-aldehyde.
科学研究应用
5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine derivatives.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.
相似化合物的比较
Similar Compounds
1-Methyl-3,5-dinitropyridin-2-one: Similar in structure but with two nitro groups instead of one.
3-Iodo-1-methyl-5-nitropyridin-2-one: An isomer with different positions of the iodine and nitro groups.
2-Amino-3-bromo-5-nitropyridine: Contains a bromine atom and an amino group instead of iodine and a nitro group.
Uniqueness
5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
属性
IUPAC Name |
5-iodo-1-methyl-3-nitropyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNILIOWOBBMFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE](/img/structure/B2357372.png)



![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2357379.png)

![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)

![3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2357385.png)

![1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2357389.png)
![[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate](/img/structure/B2357392.png)
![4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2357393.png)
